Iso Desloratadine

Description

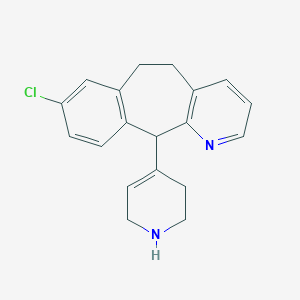

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

13-chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-2,5-7,9,12,18,21H,3-4,8,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADSCCBORDDPTRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Cl)C(C3=C1C=CC=N3)C4=CCNCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183198-49-4 | |

| Record name | 5H-Benzo(5,6)cyclohepta(1,2-b)pyridine, 8-chloro-6,11-dihydro-11-(1,2,3,6-tetrahydro-4-pyridinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183198494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desloratadine Related Compound B | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5H-BENZO(5,6)CYCLOHEPTA(1,2-B)PYRIDINE, 8-CHLORO-6,11-DIHYDRO-11-(1,2,3,6-TETRAHYDRO-4-PYRIDINYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFV2D34WTY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Mechanistic Formation of Iso Desloratadine

Elucidation of Isomerization Pathways during Desloratadine (B1670295) Synthesis

The formation of Iso Desloratadine is intrinsically linked to the synthesis of Desloratadine itself, which is most commonly achieved through the decarboethoxylation of Loratadine (B1675096). benchchem.combenchchem.com This process, while effective, can lead to the generation of isomeric impurities, including this compound, through competing reaction pathways. benchchem.com

The principal route to Desloratadine involves the base-catalyzed hydrolysis and decarboethoxylation of Loratadine. benchchem.com This reaction is typically carried out using a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcohol-based solvent system. benchchem.comgoogle.com One industrial method employs a combination of a weak base, lithium hydroxide monohydrate, and a strong base, sodium hydroxide, in an ethanol (B145695) and water solvent mixture. benchchem.com The reaction proceeds under reflux conditions, generally between 70°C and 100°C. benchchem.comgoogle.com

Under these basic and thermal conditions, the desired decarboethoxylation of Loratadine occurs to yield Desloratadine. However, these same conditions can facilitate isomerization, leading to the formation of this compound. benchchem.com The presence of strong bases and prolonged heating are key factors that promote the competing pathways responsible for generating this impurity. benchchem.com

Key Reaction Parameters for Base-Catalyzed Decarboethoxylation of Loratadine

| Parameter | Specification |

|---|---|

| Base System | LiOH·H₂O + NaOH (0.01–0.15 eq) |

| Solvent | Ethanol/water (3:2 v/v) |

| Temperature | Reflux (78–85°C) |

| Reaction Time | 34–40 hours |

| Crude Isomer Content | 0.5–1.2% |

This table outlines typical parameters in an industrial setting for the synthesis of Desloratadine from Loratadine, which can influence the formation of this compound. benchchem.com

The kinetics of the reaction play a critical role in determining the final concentration of this compound. Factors such as reaction time, temperature, and the concentration of the base can significantly impact the ratio of Desloratadine to its isomer. benchchem.com Prolonged reaction times and elevated temperatures, while ensuring the complete conversion of Loratadine, can also increase the formation of this compound. benchchem.com Suboptimal base concentrations can also contribute to a higher isomer content. benchchem.com Therefore, precise control over these kinetic parameters is essential to minimize the generation of this impurity.

Advanced Synthetic Strategies for this compound Generation as a Reference Standard

The accurate quantification of impurities in pharmaceutical products requires the availability of pure reference standards. This compound, in its role as a process-related impurity (also known as Desloratadine EP Impurity B), must be synthesized intentionally for use in analytical method development and validation. chemicea.comsynzeal.comclearsynth.com

The synthesis of this compound as a reference standard often utilizes the same fundamental reaction as its formation as an impurity: the base-catalyzed treatment of Loratadine. benchchem.com By deliberately manipulating reaction conditions, such as employing specific base and solvent systems and adjusting temperature and reaction time, the yield of this compound can be maximized. Following the synthesis, purification techniques such as chromatography are employed to isolate this compound to the high degree of purity required for a reference standard. daicelpharmastandards.com

Process Control and Mitigation Strategies for Impurity Minimization

Given that this compound is a process-related impurity, its control is a critical aspect of the Desloratadine manufacturing process to ensure the quality, safety, and efficacy of the final drug product. chemicea.comdaicelpharmastandards.com

Careful optimization of the stoichiometry of reagents, particularly the base, is a key strategy to minimize the formation of this compound. The ratio of the base to the Loratadine starting material must be precisely controlled. benchchem.com

The choice of solvent system also has a significant impact. For instance, using a mixed solvent system of ethanol and water has been shown to reduce the yield of the isomer by 40% compared to using pure ethanol. benchchem.com The solvent system not only influences the reaction pathway but also plays a role in the subsequent crystallization and purification steps.

Impact of Solvent Systems on Isomer Control

| Solvent System | Effect |

|---|---|

| Ethanol/Water (70:30) | Reduces isomer yield by 40% versus pure ethanol. |

| Ethyl Acetate (B1210297)/Acetone (B3395972) (1:1) | Enhances Desloratadine crystallization efficiency by 2.3-fold. |

This table highlights how different solvent systems can be engineered to either reduce the formation of this compound or improve the purification of Desloratadine. benchchem.com

Crystallization is a powerful technique for purifying Desloratadine and reducing the level of this compound. google.comdaicelpharmastandards.com The selection of an appropriate solvent or solvent mixture is crucial for effective purification. A common procedure involves extracting the crude reaction mixture with a solvent like ethyl acetate. benchchem.comgoogle.com Subsequently, a second solvent, such as acetone, is added to induce the crystallization of the desired product, Desloratadine, while the more soluble this compound remains concentrated in the mother liquor. benchchem.com

Further purification can be achieved through recrystallization. For example, recrystallization from an acetone/water mixture (9:1) can yield Desloratadine with a purity of 99.4% and an this compound content of less than 0.05%. benchchem.com Techniques such as micronization can also be employed to further eliminate residual isomer particles. benchchem.com

Purification Protocol Parameters

| Parameter | Specification |

|---|---|

| First Solvent (Extraction) | Ethyl acetate (polarity index 4.4) |

| Second Solvent (Crystallization) | Acetone (polarity index 5.1) |

| Temperature Gradient | Cooling from 80°C to 0–5°C |

This table details a typical solvent-mediated purification process designed to separate Desloratadine from this compound. benchchem.com

Advanced Analytical Methodologies for Iso Desloratadine Profiling

Spectroscopic and Structural Characterization Techniques

The unambiguous identification and structural elucidation of Iso Desloratadine (B1670295) and its related impurities rely on a combination of powerful spectroscopic and crystallographic methods. These techniques provide detailed information at the molecular level, enabling precise differentiation and characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the differentiation of isomers like Desloratadine and Iso Desloratadine. benchchem.comontosight.ainih.gov By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, NMR provides distinct spectral fingerprints for each isomer.

While specific detailed NMR data for this compound is not extensively published in readily available literature, the principles of NMR spectroscopy allow for clear differentiation from Desloratadine based on the differing spatial arrangement of atoms. benchchem.com For instance, two-dimensional NMR techniques such as HMQC and HMBC can be employed to establish correlations between protons and carbons, confirming the connectivity and stereochemistry. unito.it Differences in the chemical shifts and coupling constants of the protons and carbons in the piperidine (B6355638) ring and the tricyclic ring system would be expected between the two isomers. acs.org

A study on the related compound Acrivastine demonstrated the power of NMR in differentiating geometric isomers, where significant differences in proton chemical shifts were observed due to intramolecular hydrogen bonding and shielding effects, a principle that would similarly apply to the structural differences between Desloratadine and this compound. researchgate.net

Table 1: Key Spectroscopic and Crystallographic Data for this compound

| Technique | Observation for this compound | Comparison with Desloratadine |

|---|---|---|

| ¹H and ¹³C NMR | Distinct chemical shifts and coupling constants due to different spatial arrangement of atoms. benchchem.com | Enables unambiguous differentiation of the isomeric structures. researchgate.net |

| Mass Spectrometry | Molecular ion peak confirms the molecular weight (310.82 g/mol). lgcstandards.comchemicea.com | Fragmentation patterns may differ, aiding in impurity identification. chemicea.combenchchem.com |

| X-ray Crystallography | Exhibits distinct diffraction peaks (e.g., at 2θ = 12.4°, 15.7°, and 21.3°). | Desloratadine shows different signature peaks (e.g., at 10.8° and 18.2°). |

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns. benchchem.comontosight.ai For this compound, MS confirms its molecular weight of 310.82 g/mol , which is identical to that of Desloratadine. lgcstandards.comchemicea.com

The primary utility of MS in this context lies in its coupling with chromatographic techniques like HPLC (LC-MS) and GC (GC-MS) for the identification of impurities. chemicea.com While this compound and Desloratadine have the same mass, their different fragmentation patterns under specific ionization conditions can aid in their differentiation and in the identification of other related impurities. chemicea.combenchchem.com For example, LC-MS/MS methods have been developed for the simultaneous determination of Desloratadine and its metabolites in biological fluids, demonstrating the technique's power in separating and identifying closely related compounds. researchgate.net

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid, providing definitive proof of a molecule's stereochemistry. benchchem.comnih.gov This technique is crucial for resolving any ambiguities in the stereochemical assignment of isomers. googleapis.com

Studies have shown that this compound and Desloratadine exhibit distinct X-ray diffraction patterns. For instance, this compound has characteristic peaks at 2θ values of 12.4°, 15.7°, and 21.3°, which differ from the signature peaks of Desloratadine at 10.8° and 18.2°. This difference in their crystal structures allows for their unambiguous identification and quantification in a solid mixture. acs.org The ability to distinguish between different polymorphic forms of Desloratadine through techniques like variable-temperature powder X-ray diffraction further highlights the power of this method in solid-state characterization. acs.orgacs.org

Chromatographic Separation and Quantification Strategies

Chromatographic techniques are essential for separating this compound from Desloratadine and other potential impurities, as well as for accurately quantifying their respective levels.

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the quality control of pharmaceutical products, including the analysis of Desloratadine and its impurities. semanticscholar.orgnih.govjchr.org Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the estimation of Desloratadine in bulk drugs and dosage forms. rjptonline.orgresearchgate.net

A typical validated HPLC method for quantifying this compound involves a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffer solution, such as 0.1% phosphoric acid. benchchem.com Detection is commonly performed using a UV detector. The retention times for Desloratadine and this compound are distinct, allowing for their separation and quantification.

Table 2: Example of a Validated HPLC Method for this compound Quantification

| Parameter | Condition |

|---|---|

| Column | C18 (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile / 0.1% Phosphoric Acid (55:45 v/v) |

| Flow Rate | 1.2 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Desloratadine) | 8.2 min |

| Retention Time (this compound) | 9.7 min |

This table presents an example of a validated HPLC method and does not represent the only method available.

The development and validation of these methods are performed according to international guidelines, ensuring their accuracy, precision, linearity, and robustness. rjptonline.orgresearchgate.net

Chiral chromatography is a specialized form of chromatography used to separate enantiomers, which are mirror-image isomers that are non-superimposable. ijcrt.org While this compound is a structural (or positional) isomer of Desloratadine, the principles of chiral chromatography are crucial in pharmaceutical analysis to ensure the enantiomeric purity of chiral drugs. benchchem.comresearchgate.net

The separation of enantiomers is typically achieved using a chiral stationary phase (CSP) in either HPLC or supercritical fluid chromatography (SFC). chromatographyonline.comnih.gov Polysaccharide-based CSPs are commonly employed for this purpose. chromatographyonline.com Although specific applications of chiral chromatography for this compound are not widely documented, the technique would be essential if any chiral centers were present or if the synthesis could potentially lead to enantiomeric impurities. The goal is to ensure that the desired enantiomer is present in its pure form, as different enantiomers can have different pharmacological activities. ijcrt.org

Role of this compound as an Analytical Reference Standard

This compound, a structural isomer of the active pharmaceutical ingredient (API) Desloratadine, serves a critical function in analytical chemistry as a reference standard. benchchem.com It is recognized pharmacopoeially as Desloratadine EP Impurity B. benchchem.comcymitquimica.comlgcstandards.comveeprho.com As an impurity, its presence and quantity in the final Desloratadine drug product must be strictly controlled to ensure safety and efficacy. Therefore, highly pure this compound is essential for the development and validation of analytical methods aimed at detecting and quantifying impurities in Desloratadine drug substances and products. veeprho.comclearsynth.com

The availability of this compound as a reference material allows chemists to accurately identify and quantify this specific impurity during routine quality control testing and in stability studies. nih.gov Its use is fundamental in developing selective analytical methods that can distinguish the API from its related substances. benchchem.combenchchem.com This ensures that the pharmaceutical product meets the stringent purity requirements set by regulatory authorities like the International Council for Harmonisation (ICH). benchchem.com

Application in Pharmaceutical Quality Control and Method Validation

In pharmaceutical quality control (QC), this compound is indispensable for ensuring the purity of Desloratadine formulations. clearsynth.com Analytical methods, particularly High-Performance Liquid Chromatography (HPLC), are developed to separate Desloratadine from its potential impurities, including this compound. benchchem.comnih.gov The reference standard is used to confirm the identity of the impurity peak in a chromatogram by comparing retention times and to calibrate the instrument for accurate quantification. researchgate.net

Method validation is a regulatory requirement to confirm that an analytical procedure is suitable for its intended purpose. nih.gov this compound reference standard is used in various validation experiments as per ICH guidelines:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, is demonstrated by spiking the API with this compound and other known impurities to ensure they are well-resolved. nih.govarabjchem.org

Accuracy: Accuracy is often determined through recovery studies, where a known amount of this compound is added to a sample matrix and the analytical method is used to measure its concentration. The closeness of the measured value to the true value indicates the method's accuracy. researchgate.netrjptonline.org

Precision: The precision of an analytical procedure expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. Repeatability (intra-day precision) and intermediate precision (inter-day precision) are assessed using the reference standard. researchgate.netrjptonline.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ for the this compound impurity are established to ensure the method is sensitive enough to detect and quantify it at the low levels stipulated by regulatory limits (e.g., ≤0.15%). benchchem.comarabjchem.org

A typical HPLC method for separating Desloratadine and its related compounds, including this compound, is detailed below.

| Parameter | Condition | Source |

| Column | YMC-Pack Pro C18 (150 mm x 4.6 mm, 3 µm) | benchchem.comnih.gov |

| Mobile Phase A | 3 mM Sodium Dodecyl Sulfate (SDS), 15 mM Sodium Citrate buffer (pH 6.2), 40 mM Sodium Sulfate | nih.gov |

| Mobile Phase B | Acetonitrile | nih.gov |

| Elution | Gradient | nih.gov |

| Flow Rate | 1.2 mL/min | benchchem.com |

| Detection | UV at 267 nm | nih.gov |

| Column Temperature | 40°C | nih.gov |

This table presents a representative set of HPLC conditions. Specific parameters may vary based on the exact method being validated.

Development of Certified Reference Materials (CRMs)

A Certified Reference Material (CRM) is a standard of the highest quality, accompanied by a certificate that provides the value of a specified property, its associated uncertainty, and a statement of metrological traceability. iaea.org The development of an this compound CRM is a rigorous process that ensures its suitability for the most demanding analytical applications, such as calibrating analytical instruments and validating methods. iaea.org

The production and certification of CRMs for pharmaceutical use, including this compound, are conducted under stringent quality systems like ISO 17034 (for the competence of reference material producers) and ISO/IEC 17025 (for the competence of testing and calibration laboratories). sigmaaldrich.comsigmaaldrich.com This ensures the material has a certified purity value with a known uncertainty. lgcstandards.com

The availability of an this compound CRM provides pharmaceutical laboratories with several advantages:

A convenient and cost-effective alternative to preparing and qualifying in-house standards. sigmaaldrich.com

Traceability of measurement results to national or international standards. iaea.org

Increased confidence in the accuracy and reliability of QC data for Desloratadine products. veeprho.com

Suppliers of pharmaceutical reference standards offer this compound as a CRM or Pharmaceutical Secondary Standard, which is qualified against primary pharmacopoeial standards (e.g., USP, EP). lgcstandards.comsigmaaldrich.comlgcstandards.com

Analytical Method Transfer Protocols in Pharmaceutical Formulations

Analytical Method Transfer (AMT) is the formal process of demonstrating that a validated analytical method developed in one laboratory (the transferring unit) yields comparable results when performed by another laboratory (the receiving unit). This is a critical step in the pharmaceutical lifecycle, particularly when manufacturing or testing is moved to a different site. researchgate.net

For methods designed to assay Desloratadine and its impurities like this compound, a robust transfer protocol is essential. benchchem.com The protocol should be designed based on lifecycle and risk-management principles. researchgate.net

Key elements of an AMT protocol for an this compound impurity method include:

Defining the Analytical Target Profile (ATP): The ATP defines the requirements for the method's performance, including the desired precision and accuracy needed to make reliable decisions about product quality. benchchem.com

Establishing Acceptance Criteria: Predetermined acceptance criteria are crucial for judging the success of the transfer. These are based on the method's validation data and the ATP, and often involve statistical comparisons (e.g., equivalence testing) of the results from both laboratories. benchchem.comresearchgate.net

Inter-laboratory Comparison: A comparative study is performed where both the transferring and receiving units analyze the same batch of a Desloratadine formulation. The results are statistically evaluated to confirm that there is no significant difference between the two labs. benchchem.com

Training and Communication: Ensuring the analysts in the receiving unit are properly trained on the method is a prerequisite for a successful transfer. Open communication between the laboratories is maintained throughout the process.

| Aspect of Method Transfer | Key Consideration | Source |

| Protocol Design | Align with Analytical Target Profile (ATP) and lifecycle principles. | benchchem.com |

| Acceptance Criteria | Predefine criteria for accuracy and precision based on target uncertainty. | benchchem.comresearchgate.netresearchgate.net |

| Comparative Study | Use inter-laboratory comparisons with a single, homogeneous batch of the drug product. | benchchem.com |

| Statistical Analysis | Employ statistical tests like equivalence testing or tolerance intervals to compare results. | benchchem.com |

| Documentation | Maintain comprehensive documentation of the transfer plan, data, and final report. | researchgate.net |

This table summarizes critical components of an analytical method transfer protocol.

Stereochemical Research and Isomeric Behavior of Iso Desloratadine

Investigation of Stereoisomerism in Desloratadine (B1670295) Analogues

Iso Desloratadine, with the chemical name 8-chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo acs.orgnih.govcyclohepta[1,2-b]pyridine, is a structural isomer of the second-generation antihistamine, desloratadine. benchchem.com It is primarily recognized as a process-related impurity that can form during the synthesis of desloratadine, particularly through the decarboethoxylation of its precursor, loratadine (B1675096). benchchem.com The formation of this isomer can occur due to competing reaction pathways, especially under conditions of prolonged heating or non-optimal base concentrations during synthesis. benchchem.com

The study of stereoisomerism in desloratadine and its analogues is complex due to the molecule's unique tricyclic structure. The core scaffold of desloratadine is conformationally dynamic and can exist as enantiomeric, helically chiral forms that interconvert rapidly at room temperature. nih.gov This inherent flexibility introduces a challenging conformational landscape. While this compound is a structural isomer, research into related compounds has also focused on stereoisomers that arise from this helical chirality. nih.gov For instance, N-oxidation of the desloratadine scaffold can "lock" the molecule into stable, helically chiral enantiomers, allowing for the investigation of enantiomer-dependent biological activity. nih.gov

The differentiation and quantification of desloratadine from its isomers, such as this compound, are critical for quality control in pharmaceutical manufacturing. High-performance liquid chromatography (HPLC) is a principal analytical technique for this purpose. benchchem.com Validated methods can effectively separate and quantify these closely related compounds. benchchem.comresearchgate.net

| Compound | Retention Time (minutes) |

|---|---|

| Desloratadine | 8.2 |

| This compound | 9.7 |

Data sourced from a validated HPLC method using a C18 column with a mobile phase of acetonitrile (B52724)/0.1% phosphoric acid (55:45 v/v) and a flow rate of 1.2 mL/min. benchchem.com

The synthesis and separation of isomers are key areas of investigation. Chiral resolution or stereoselective synthesis protocols are employed to isolate specific isomers. benchchem.comnih.gov Techniques like HPLC with chiral stationary phases are essential for verifying the purity of the isolated isomers. benchchem.comresearchgate.net

Conformational Dynamics and Energy Landscapes of Related Tricyclic Systems

The tricyclic ring system of desloratadine and its analogues is not rigid; it exhibits significant conformational flexibility. nih.gov Understanding these dynamics is crucial as the three-dimensional shape of a molecule is intrinsically linked to its interaction with biological targets. The conformational mobility of the loratadine/desloratadine scaffold can be characterized by three primary types of motion. nih.gov

First is the ring-flipping of the seven-membered cycloheptane (B1346806) ring. Second is the classic chair-flipping of the six-membered piperidine (B6355638) ring. The third and most complex motion is the interconversion between the two enantiomeric helical forms of the molecule, which involves substituents passing each other. nih.gov

| Type of Motion | Description | Structural Component Involved |

|---|---|---|

| Ring-Flipping | Inversion of the seven-membered ring conformation. | Cycloheptane Ring |

| Chair-Flipping | Interconversion between chair conformations. | Piperidine Ring |

| Helix Interconversion | Switching between enantiomeric helical forms. | Entire Tricyclic Core |

Source: Based on descriptions of structural dynamics in loratadine analogs. nih.gov

Researchers utilize both experimental methods, such as X-ray crystallography, and computational modeling to investigate these dynamics. nih.gov Conformational analysis can be performed to calculate the number of possible conformers that exist within a specific energy range (e.g., 7 kcal/mol) from the global energy minimum, providing an estimate of the ligand's flexibility. acs.org These studies help to map the potential energy landscape of the molecule, identifying the most stable conformations and the energy barriers required for interconversion between them. nih.gov For tricyclic antihistamines, having a more rigid structure generally correlates with a longer residence time at the histamine (B1213489) H1 receptor. acs.org

Impact of Isomeric Form on Receptor Interactions

The specific isomeric form of a tricyclic antihistamine can have a profound impact on its interaction with the histamine H1 receptor (H1R), a G-protein-coupled receptor (GPCR). qs-gen.comnih.gov Desloratadine and its analogues function by binding to the H1R, typically acting as inverse agonists that stabilize an inactive conformation of the receptor. jiaci.orgscielo.br

The binding site for desloratadine is located deep within a pocket formed by the transmembrane helices of the H1R. nih.govnih.gov The tricyclic group is enveloped by a series of hydrophobic residues, including Y108, Y431, and F432. nih.gov An essential interaction for many aminergic receptor ligands is a salt bridge formed between the protonated amine of the ligand (in the piperidine ring for desloratadine) and a highly conserved aspartate residue (Asp107) in the receptor. nih.govnih.govkyoto-u.ac.jp

The structural arrangement of an isomer dictates how well it fits into this binding pocket and which specific interactions it can form. Studies on other tricyclic antihistamines, such as doxepin, have demonstrated that different geometric isomers can have significantly different binding affinities for the H1R. qs-gen.com For doxepin, the Z-isomer was found to have an affinity over five times higher than that of the E-isomer, a difference attributed to the chemical environment created by specific amino acid side chains within the binding pocket. qs-gen.com

For desloratadine analogues, research has focused not only on binding affinity (Ki) but also on binding kinetics, specifically the ligand's residence time at the receptor. acs.orgresearchgate.netacs.org A longer residence time can translate to a longer duration of action. acs.org Studies have shown that even small structural changes to the desloratadine core can lead to large differences in residence time. For example, adding a methylene (B1212753) spacer to certain substituents on the piperidine ring was found to significantly increase residence time at the H1R compared to analogues where the substituent was directly attached. researchgate.netacs.org This suggests that steric constraints within the binding pocket play a key role in determining the binding kinetics for different isomers and analogues. researchgate.netacs.org

| Compound | Substitution on Piperidine Ring | Binding Affinity (pKi) | Kinetic Rate Index (KRI) |

|---|---|---|---|

| Desloratadine (2) | -H | 8.6 ± 0.1 | 0.82 ± 0.04 |

| Rupatadine (1) | -(CH₂) - (5-methylpyridin-3-yl) | 8.3 ± 0.1 | 2.3 ± 0.2 |

| Analogue 13 | -Cyclohexyl | 8.3 ± 0.1 | 0.91 ± 0.06 |

| Analogue 14 | -(CH₂) - Cyclohexyl | 8.8 ± 0.1 | 2.1 ± 0.2 |

The Kinetic Rate Index (KRI) is a measure of residence time; a higher KRI value indicates a longer residence time at the H1 receptor. Data sourced from competition binding experiments. researchgate.netacs.org

Biological Activity and Mechanistic Studies of Iso Desloratadine in Comparative Contexts

Comparative Receptor Binding Affinity Studies

The primary mechanism of action for Desloratadine (B1670295) involves its function as a selective antagonist for the histamine (B1213489) H1 receptor. benchchem.comnih.gov The affinity and selectivity for this receptor are critical determinants of its antihistaminic activity.

Affinity and Selectivity for Histamine H1 Receptors in Isomers

Desloratadine demonstrates a particularly high binding affinity for the histamine H1 receptor, distinguishing it from many other antihistamines, including its parent compound, Loratadine (B1675096). nih.govnih.gov In vitro studies using Chinese hamster ovary cells expressing human H1 receptors have quantified this affinity, showing Desloratadine to be significantly more potent than several other second-generation antihistamines. portico.orgmdpi.com For instance, Desloratadine's binding affinity is approximately 15 to 50 times higher than that of Loratadine. openaccessjournals.comeuropa.eunih.gov

Research has determined the equilibrium dissociation constant (pKi) for Desloratadine to be 9.1 (± 0.1), indicating a strong binding to the H1 receptor. nih.gov This high affinity is a key feature of its pharmacological profile. nih.gov While direct binding data for Iso Desloratadine is not as extensively documented, studies on related isomers, such as N-methylated Desloratadine, show that structural modifications can have modest effects on H1 receptor binding affinity. nih.govacs.org As an isomer and impurity, this compound's binding characteristics are inherently different, though it is understood to also act as a histamine H1-receptor antagonist. benchchem.com

| Compound | Binding Affinity (Ki) in nM |

|---|---|

| Desloratadine | 3.0 |

| Levocabastine | 19 |

| Olopatadine | 34 |

| Cetirizine | 101 |

| Fexofenadine | 218 |

| Loratadine | 231 |

Data sourced from an in vitro experiment using a Chinese hamster ovary cell line expressing human H1 receptors. mdpi.com

Influence on Cellular Pathways and Inflammatory Responses

Beyond its primary role as a histamine receptor antagonist, Desloratadine demonstrates significant anti-inflammatory properties by modulating various cellular pathways. nih.govresearchgate.net

Inhibition of Inflammatory Mediators (e.g., cytokines, leukotrienes)

Desloratadine has been shown to inhibit the release and generation of a wide array of pro-inflammatory mediators from immune cells. benchchem.comnih.gov In vitro studies have confirmed its ability to suppress the release of cytokines such as interleukin-4 (IL-4), IL-6, IL-8, and IL-13, as well as leukotrienes and tryptase from human mast cells and basophils. nih.govresearchgate.net

Notably, Desloratadine was found to be approximately six to seven times more potent in preventing the anti-IgE-induced secretion of IL-4 and IL-13 from human basophils than it was at inhibiting the release of histamine and leukotriene C4 (LTC4). researchgate.netnih.gov Furthermore, pretreatment with Desloratadine can lead to a significant reduction—as much as 80%—in IL-4 mRNA accumulation. nih.gov It also inhibits the release of chemokines like CCL5/RANTES, CXCL8/IL-8, and CXCL10/IP-10 from human keratinocytes. nih.gov This broad inhibitory effect on inflammatory mediators underscores its anti-inflammatory capacity. nih.gov

Differential Cellular Effects of Isomers

The structural differences between Desloratadine and its isomers also result in varied effects at the cellular level, including cytotoxicity toward specific cancer cells and the induction of autophagy.

Cytotoxic Effects on Specific Cell Types (e.g., glioblastoma cells)

Research has uncovered that Desloratadine and its related isomer, N-Methyl this compound, can exert cytotoxic effects on certain cancer cell lines, particularly glioblastoma cells. benchchem.combenchchem.com Studies on primary human glioblastoma cells demonstrated that Desloratadine treatment decreased cell viability, with a reported half-maximal inhibitory concentration (IC50) of 50 µM. researchgate.netnih.gov This cytotoxic effect is linked to the induction of oxidative stress and increased caspase activity within the cancer cells. nih.gov

Metabolic Fate and Toxicological Evaluation of Iso Desloratadine As an Impurity

Exploration of Metabolic Pathways and Products of Impurity Isomers

Desloratadine (B1670295), the major active metabolite of loratadine (B1675096), undergoes extensive metabolism in the body. drugbank.comthieme-connect.com The primary metabolic pathway for desloratadine is hydroxylation to 3-hydroxydesloratadine, which is then subject to glucuronidation. drugbank.comhres.ca Other identified active metabolites include 5-hydroxy desloratadine, 6-hydroxy desloratadine, and dihydroxy-desloratadine. thieme-connect.comopenaccessjournals.com The enzymes responsible for the metabolism of desloratadine have not been fully identified. mims.com

While specific metabolic studies on iso-desloratadine are not extensively detailed in the provided information, it is understood to be an impurity that can arise during the synthesis of desloratadine from loratadine. naarini.com The metabolic fate of such an impurity is critical for understanding its potential biological activity and toxicological implications. Given its structural similarity to desloratadine, it is plausible that iso-desloratadine could follow similar metabolic pathways, including oxidation and glucuronidation.

The metabolic profile of desloratadine and its parent compound, loratadine, has been found to be qualitatively similar across various animal species used in preclinical studies and humans. europa.eu However, exposure levels to certain metabolites, such as 3-OH-desloratadine, can vary between species. europa.eu

Table 1: Key Metabolites of Desloratadine

| Metabolite Name | Metabolic Process | Potential Activity |

| 3-hydroxydesloratadine | Hydroxylation, Glucuronidation | Active metabolite drugbank.com |

| 5-hydroxy desloratadine | Hydroxylation | Active metabolite thieme-connect.comopenaccessjournals.com |

| 6-hydroxy desloratadine | Hydroxylation | Active metabolite thieme-connect.comopenaccessjournals.com |

| Dihydroxy-desloratadine | Hydroxylation | Active metabolite openaccessjournals.com |

Preclinical Toxicological Assessment of Iso Desloratadine

The toxicological assessment of impurities like iso-desloratadine is often inferred from studies on the parent drug, desloratadine, and related compounds. Regulatory guidelines necessitate the control of such impurities to ensure the safety of the final pharmaceutical product.

Comparative Acute and Chronic Toxicity Studies of Related Compounds

Preclinical studies conducted with desloratadine and its parent compound, loratadine, have shown no qualitative or quantitative differences in their toxicity profiles at comparable exposure levels to desloratadine. europa.eueuropa.eu

Acute toxicity studies in rats and mice have been conducted for desloratadine. europa.euhres.ca In monkeys, doses significantly higher than clinical exposure were generally well-tolerated. europa.eu Repeat-dose toxicity studies of up to three months have been performed in rats and monkeys, comparing the effects of desloratadine and loratadine. europa.eu These studies help establish the no-effect dose and identify potential target organs for toxicity. europa.eu

Genotoxicity and Reproductive Toxicity Considerations for Related Drug Substances

Genotoxicity studies are crucial for assessing the potential of a substance to cause genetic mutations. Desloratadine has been evaluated in a range of genotoxicity assays. It was found to be negative in the Ames test, a chromosomal aberration assay using human lymphocytes, and an in vivo mouse micronucleus test. fda.govorganon.com Neither desloratadine nor its major human metabolite, 3-hydroxy-desloratadine, are considered genotoxic. europa.eu

Reproductive and developmental toxicology studies have also been a key part of the preclinical safety evaluation of desloratadine. Animal studies with desloratadine have not indicated direct or indirect harmful effects concerning reproductive toxicity. europa.eu However, some studies in male rats have shown effects on fertility. hres.cafda.gov Desloratadine was not found to be teratogenic in rats or rabbits. fda.gov

Table 2: Summary of Preclinical Toxicological Findings for Desloratadine

| Study Type | Finding |

| Acute Toxicity | High doses tolerated in animal models. europa.eu |

| Chronic Toxicity | No significant differences in toxicity profile compared to loratadine. europa.eueuropa.eu |

| Genotoxicity | Negative in Ames test, chromosome aberration assay, and mouse micronucleus test. fda.govorganon.com |

| Reproductive Toxicity | No direct harmful effects on reproduction indicated in animal studies, though some effects on male rat fertility were observed. europa.euhres.cafda.gov |

Environmental Impact Assessment of Related Pharmaceutical Substances and Transformation Products

The environmental fate of pharmaceuticals is an area of growing concern. Loratadine and its active metabolite, desloratadine, are released into the environment through human excretion and can be found in wastewater and surface waters. nih.govresearchgate.net

Desloratadine has been detected in treated wastewater and surface water at low concentrations (ng/L range). janusinfo.seunito.it It is considered to be potentially persistent in the environment due to its hydrolytic stability. janusinfo.se However, it has a low potential for bioaccumulation. janusinfo.se

Studies have investigated the ecotoxicity of loratadine, desloratadine, and their transformation products on various aquatic organisms. nih.govresearchgate.net Desloratadine has shown moderate chronic toxicity to aquatic life, with the green algae Pseudokirchneriella subcapitata being one of the sensitive species. janusinfo.seuminho.pt Generally, the light-induced transformation products of loratadine and desloratadine have been found to be less ecotoxic than the parent compounds. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling for Iso Desloratadine Research

Molecular Docking and Dynamics Simulations for Isomer-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are fundamental computational techniques used to explore how a ligand, such as an isomer of Desloratadine (B1670295), interacts with its biological target. These methods are crucial for understanding the structural basis of antihistaminic activity and for designing novel, more potent H1 receptor antagonists. researchgate.netnih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Studies on Desloratadine and its analogues have extensively used docking to investigate their binding mode within the histamine (B1213489) H1 receptor (H1R). nih.govresearchgate.netresearchgate.net Although a crystal structure of H1R with Desloratadine is not available, models have been built based on existing crystal structures of the receptor with other antagonists, such as doxepin. nih.gov Docking studies with flexible ligands like Desloratadine suggest a preferred binding orientation within the receptor's active site. nih.gov For instance, research on helically chiral N-oxide analogs of Loratadine (B1675096) and Desloratadine has utilized docking studies to illustrate and understand the observed differences in antihistamine activity between enantiomers. nih.govnih.gov It is plausible that flexible molecules like Desloratadine adopt a specific conformation, akin to one of its rigidified, active enantiomers, when binding to the H1R target. nih.gov

Following docking, molecular dynamics simulations provide insights into the dynamic nature of the isomer-receptor complex over time. researchgate.netnih.gov MD simulations can assess the stability of the predicted binding pose, revealing how the ligand and receptor adjust their conformations to optimize interactions. nih.gov This approach has been applied as a supplementary tool to study the docking conformation of H1R antagonists, offering a deeper understanding of the structural changes in the binding pocket. researchgate.net For example, competitive association experiments combined with kinetic analysis have been used to study the binding of Desloratadine to the H1R, revealing long residence times, which are indicative of stable drug-receptor interactions. acs.orgacs.org

| Amino Acid Residue | Type of Interaction | Potential Significance for Binding |

|---|---|---|

| Asp107 | Ionic Interaction | Forms a salt bridge with the protonated amine of the ligand, a crucial anchor point for many H1 antagonists. |

| Tyr108 | Hydrogen Bond | Can act as a hydrogen bond donor/acceptor, stabilizing the ligand's position. |

| Phe435 | Aromatic (π-π) Stacking | Interacts with the tricyclic ring system of the Desloratadine scaffold, contributing to binding affinity. |

| Trp428 | Aromatic (π-π) Stacking | Provides additional hydrophobic and aromatic interactions with the ligand's core structure. |

Quantitative Structure-Activity Relationship (QSAR) and Impurity Formation Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or other properties. mdpi.com In the context of Iso Desloratadine, QSAR can be used to predict the antihistaminic potency of various isomers and to forecast the likelihood of impurity formation.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed on large sets of H1-antihistamines to understand the structural requirements for high potency. researchgate.netnih.gov These models generate contour maps that visualize the favorable and unfavorable regions around the molecular scaffold for different physicochemical properties (e.g., steric, electrostatic, hydrophobic). nih.govmdpi.com Such analyses provide valuable information for the rational design of new antihistamines with improved activity. researchgate.netnih.gov For a series of 129 H1 receptor antagonists, a CoMSIA model was developed that showed good predictive quality for the bioactivities of new chemicals, indicating excellent internal and external predictability. nih.gov

Beyond activity prediction, computational methods are vital for identifying and predicting the formation of impurities during manufacturing and storage. Degradation of Desloratadine can be accelerated by factors like moisture. europa.eu Compatibility studies have shown that Desloratadine, which has a secondary amine, can react with excipient impurities. researchgate.netnih.gov For example, a novel degradant was identified resulting from the reaction of Desloratadine with an isomer of acetylformoin, an impurity found in starch. researchgate.netnih.gov The structure of this complex degradant was elucidated using a combination of LC-MS and NMR, supported by computational calculations of 13C NMR chemical shifts to confirm the correct isomer among several possibilities. researchgate.net Similarly, QSAR and read-across approaches are used to predict the toxicological risk of potential impurities, such as N-nitroso Desloratadine, which can form from residual nitrites. usp.org

| Model Type | Statistical Parameter | Value | Significance |

|---|---|---|---|

| CoMSIA | Q² (Cross-validated correlation coefficient) | 0.525 | Indicates good internal predictive ability of the model. nih.gov |

| R²ncv (Non-cross-validated correlation coefficient) | 0.891 | Shows a strong correlation between predicted and observed activities for the training set. nih.gov | |

| R²pred (Predictive correlation coefficient for test set) | 0.807 | Demonstrates the model's ability to predict the activity of new, external compounds. nih.gov |

In Silico Approaches for Stereochemical Analysis

The stereochemistry of a drug molecule, including its conformational flexibility and chirality, is critical to its pharmacological activity. In silico methods provide powerful means to investigate these three-dimensional structural properties for molecules like this compound.

Computational techniques, particularly Density Functional Theory (DFT), are used to investigate the conformational dynamics and enantiomeric stability of drug molecules. nih.gov For example, studies on Loratadine and Desloratadine analogues have used DFT calculations to determine the relative energies of different conformers and the energy barriers for their interconversion. nih.gov This is crucial for understanding which shapes the molecule is likely to adopt and how stable its chiral forms are. In one study, DFT calculations were performed on N-oxide analogs of Loratadine, revealing barriers to enantiomerization that confirmed the products were configurationally stable under physiological conditions. nih.gov

Future Perspectives and Research Trajectories for Iso Desloratadine

Evolution of Analytical Techniques for Impurity Profiling

The accurate detection and quantification of Iso Desloratadine (B1670295), a critical impurity in the synthesis of the antihistamine Desloratadine, is paramount for ensuring the safety and efficacy of the final drug product. The evolution of analytical techniques has been instrumental in achieving the stringent purity requirements set by regulatory bodies.

Initially, methods like Thin-Layer Chromatography (TLC) were used for preliminary screening of impurities. biomedres.us However, the demand for greater precision and sensitivity has led to the widespread adoption of High-Performance Liquid Chromatography (HPLC). A validated HPLC method, often utilizing a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphoric acid solution, has become the industry standard for quantifying Iso Desloratadine. benchchem.com This method can effectively separate Desloratadine from its isomer, this compound, with typical retention times of 8.2 minutes and 9.7 minutes, respectively. benchchem.com

Further advancements have seen the emergence of Ultra-Performance Liquid Chromatography (UPLC), which offers even faster analysis times and improved resolution. geneesmiddeleninformatiebank.nlnih.gov Spectrophotometric methods, including UV-Visible spectrophotometry, have also been developed for the simultaneous estimation of Desloratadine and other compounds. sphinxsai.com For instance, one method uses an isoabsorptive point at 263.6 nm for the simultaneous determination of Montelukast Sodium and Desloratadine. sphinxsai.com

The hyphenation of chromatographic techniques with mass spectrometry (LC-MS) has provided an even more powerful tool for impurity profiling. biomedres.usnih.gov LC-MS not only separates the impurities but also provides valuable structural information, aiding in their identification and characterization. synthinkchemicals.com Other sophisticated techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier Transform Infrared (FTIR) spectroscopy are also employed to elucidate the complex structures of impurities. synthinkchemicals.combiomedres.us

The continuous evolution of these analytical techniques is crucial for maintaining the quality and safety of Desloratadine, ensuring that the levels of this compound and other impurities are kept below the strict limits mandated by international guidelines. benchchem.com

Table 1: Comparison of Analytical Techniques for Impurity Profiling

| Technique | Principle | Application in this compound Profiling |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of analytes between a stationary and mobile phase. | Gold standard for quantification of this compound, separating it from Desloratadine. benchchem.com |

| Ultra-Performance Liquid Chromatography (UPLC) | A high-pressure version of HPLC using smaller particles, leading to faster and more efficient separations. | Offers improved resolution and faster analysis times compared to HPLC. geneesmiddeleninformatiebank.nlnih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of LC with the mass analysis capabilities of MS. | Provides structural information for the identification and characterization of impurities. biomedres.usnih.govsynthinkchemicals.com |

| Spectrophotometry (UV-Vis) | Measures the absorption of light by a substance at specific wavelengths. | Used for simultaneous estimation of Desloratadine with other compounds. sphinxsai.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure of a molecule. | Elucidates the structural characteristics of impurities. synthinkchemicals.combiomedres.us |

| Fourier Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by a sample, identifying functional groups. | Useful for identifying functional groups in impurities. synthinkchemicals.com |

| This table is based on information from multiple sources. biomedres.usbenchchem.comgeneesmiddeleninformatiebank.nlnih.govsphinxsai.comsynthinkchemicals.combiomedres.us |

Advancements in Green Chemistry for Impurity Reduction in Synthesis

The synthesis of Desloratadine, while effective, can lead to the formation of impurities like this compound. google.com Traditional synthesis methods often rely on harsh reaction conditions and hazardous solvents, which not only contribute to impurity formation but also have a significant environmental impact. jocpr.comgoogle.com In recent years, the principles of green chemistry have been increasingly applied to pharmaceutical synthesis to develop more sustainable and efficient processes that minimize waste and reduce the formation of impurities. jocpr.comresearchgate.net

Key strategies in the green synthesis of Desloratadine include:

Use of Greener Solvents: Replacing traditional hazardous solvents with more environmentally benign alternatives like water, supercritical CO2, or bio-based solvents is a primary focus. jocpr.com One improved process for Desloratadine production involves using neat alcohols, such as ethanol (B145695), in the presence of an inorganic base. google.com

Catalytic Reactions: The use of catalysts can lead to more selective reactions, reducing the formation of unwanted byproducts and impurities. researchgate.net

Process Optimization: Fine-tuning reaction parameters such as temperature, reaction time, and the ratio of reactants can significantly impact the purity of the final product. For example, in the hydrolysis of Loratadine (B1675096) to produce Desloratadine, suboptimal base concentrations or prolonged heating can increase the formation of isomers. benchchem.com

Solvent-Mediated Isomerization: Post-synthesis treatment with specific solvents can be used to control impurity levels. A patented purification protocol involves extracting the crude reaction mixture with ethyl acetate (B1210297), followed by the addition of acetone (B3395972) to induce the crystallization of Desloratadine, thereby concentrating this compound in the remaining solution. benchchem.com

Alternative Synthesis Routes: Researchers are exploring novel synthesis pathways that are inherently cleaner and produce fewer impurities. One such method involves reacting a Loratadine intermediate with chloroethyl chloroformate, followed by a reflux reaction in methanol (B129727) to yield Desloratadine with high purity. google.com

These advancements in green chemistry not only contribute to a more sustainable pharmaceutical industry but also lead to higher quality products with reduced impurity levels, ultimately benefiting patient safety. jocpr.com

Comprehensive Elucidation of Isomer-Specific Biological and Toxicological Profiles

While Desloratadine is a potent and selective H1-receptor antagonist, the biological and toxicological profiles of its isomer, this compound, are not as well-defined and are an area of ongoing research. naarini.comresearchgate.net Understanding the specific effects of this compound is crucial for a complete safety assessment of the drug product.

Biological Activity:

Desloratadine itself is an active metabolite of Loratadine and works by blocking histamine (B1213489) H1 receptors, thereby alleviating allergy symptoms. naarini.comnih.gov It also exhibits anti-inflammatory properties by inhibiting the release of various inflammatory mediators. researchgate.net While some studies have explored the biological activity of Desloratadine analogues, specific data on the antihistaminic or other pharmacological effects of this compound are limited. nih.gov It is generally presumed to be pharmacologically inert at the trace levels found in the final drug product. benchchem.com

Toxicological Profile:

The toxicology of Desloratadine has been extensively studied. europa.eufda.gov These studies, often bridging from data on its parent compound Loratadine, have looked at aspects like reproductive toxicity and carcinogenicity. fda.govfda.gov For instance, studies in rats have shown that Desloratadine can impair male fertility and cause testicular atrophy. fda.gov

The toxicological profile of this compound, however, remains largely understudied. benchchem.com Regulatory guidelines necessitate that impurities above a certain threshold be identified and their potential toxicity evaluated. europa.eu Given that this compound is a structural isomer of an active pharmaceutical ingredient, a thorough investigation into its specific toxicological effects is warranted to ensure that even at low levels, it does not pose a risk to patients. This includes assessing its potential for genotoxicity, cytotoxicity, and other adverse effects.

Future research should focus on isolating pure this compound to conduct comprehensive in vitro and in vivo studies to fully characterize its pharmacological and toxicological properties.

Implications for Regulatory Science and Pharmaceutical Manufacturing Standards

The presence of impurities like this compound in pharmaceutical products has significant implications for regulatory science and manufacturing standards. Regulatory agencies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines to control the levels of impurities in drug substances and finished products. geneesmiddeleninformatiebank.nleuropa.eu

These guidelines, such as those from the International Council for Harmonisation (ICH), mandate the identification and characterization of any impurity present at a level of 0.10% or higher. benchchem.com The maximum allowable level for total impurities is often set at a very low percentage, for example, not more than 0.50%. geneesmiddeleninformatiebank.nl

The implications for pharmaceutical manufacturing are multifaceted:

Robust Process Control: Manufacturers must implement and maintain robust manufacturing processes with well-defined in-process controls to minimize the formation of impurities like this compound. geneesmiddeleninformatiebank.nl

Validated Analytical Methods: The use of validated, stability-indicating analytical methods is essential for the routine monitoring of impurity levels in both the active pharmaceutical ingredient (API) and the final drug product. geneesmiddeleninformatiebank.nleuropa.eu

Specification Setting: Specifications for the drug substance and finished product must include tests and acceptance criteria for identified and unidentified impurities. geneesmiddeleninformatiebank.nl These limits are often justified by toxicological studies. europa.eu

Stability Studies: Comprehensive stability studies are required to assess the degradation pathways of the drug substance and the formation of impurities over the shelf-life of the product. europa.eu

Quality Management Systems: Adherence to international standards for quality management, such as those from the International Organization for Standardization (ISO), is crucial for ensuring product consistency and regulatory compliance. pacificcert.com

The ongoing dialogue between pharmaceutical manufacturers and regulatory agencies helps to refine these standards and ensure that the medicines reaching the public are of the highest possible quality and safety. The case of this compound serves as a clear example of the importance of a science- and risk-based approach to impurity control in the pharmaceutical industry.

Q & A

Basic Research Questions

Q. What are the validated protocols for synthesizing and characterizing Iso Desloratadine in laboratory settings?

- Methodological Guidance :

- Synthesis : Follow established protocols for chiral resolution or stereoselective synthesis to isolate this compound from its analogs. Use HPLC with chiral stationary phases for purity verification .

- Characterization : Employ nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography to resolve stereochemical ambiguities .

- Documentation : Adhere to journal guidelines for experimental reproducibility, including detailed reaction conditions, solvent systems, and purification steps .

Q. How do in vitro models differentiate the anti-allergic mechanisms of this compound from its structural analogs?

- Methodological Guidance :

- Use mast cell degranulation assays (e.g., β-hexosaminidase release) and histamine receptor binding studies to compare efficacy.

- Apply dose-response curves to quantify potency (EC₅₀) and selectivity ratios for H1 receptors vs. off-target receptors .

- Validate findings with knockout cell lines to confirm receptor-specific activity .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data for this compound across preclinical studies be resolved?

- Methodological Guidance :

- Data Harmonization : Cross-validate studies using standardized animal models (e.g., Sprague-Dawley rats) and administration routes (oral vs. intravenous).

- Analytical Consistency : Ensure uniform LC-MS/MS protocols for plasma concentration measurements, including internal standards (e.g., deuterated analogs) to control for matrix effects .

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to account for inter-study variability in bioavailability reports .

Q. What experimental designs are optimal for elucidating this compound’s anti-inflammatory pathways in heterogeneous cell populations?

- Methodological Guidance :

- Use single-cell RNA sequencing (scRNA-seq) to map cytokine modulation in mixed immune cells (e.g., THP-1 monocytes + Jurkat T-cells).

- Pair with phosphoproteomics to identify kinase signaling nodes (e.g., MAPK/NF-κB pathways) affected by this compound .

- Incorporate CRISPR-Cas9 screens to validate candidate mediators of anti-inflammatory effects .

Q. How can researchers address discrepancies in reported IC₅₀ values for this compound in histamine inhibition assays?

- Methodological Guidance :

- Assay Optimization : Standardize buffer pH (7.4), temperature (37°C), and cell membrane preparation methods (e.g., HEK293 vs. CHO-K1 lines).

- Control Benchmarking : Include reference antagonists (e.g., cetirizine) to calibrate inter-lab variability.

- Data Transparency : Report raw inhibition curves and Hill coefficients to enable cross-study comparisons .

Methodological Best Practices

- Reproducibility : Archive synthetic intermediates and analytical spectra in supplementary materials for peer review .

- Ethical Compliance : Obtain institutional approval for in vivo studies, specifying this compound’s batch purity (≥98% by HPLC) .

- Theoretical Alignment : Link findings to histamine receptor allosteric modulation theories or structure-activity relationship (SAR) frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.